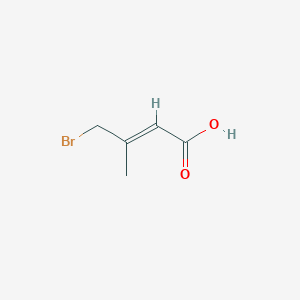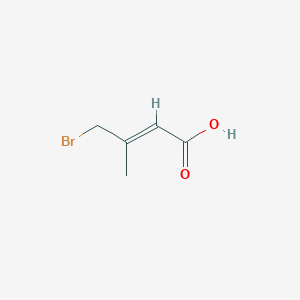
(2E)-4-Bromo-3-methyl-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-bromo-2-butenoic acid: is an organic compound with the molecular formula C5H7BrO2 It is a derivative of butenoic acid, characterized by the presence of a bromine atom at the fourth position and a methyl group at the third position of the butenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-bromo-2-butenoic acid typically involves the bromination of 3-methyl-2-butenoic acid. The reaction can be carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 3-Methyl-4-bromo-2-butenoic acid can be scaled up by optimizing the reaction conditions, such as the concentration of bromine, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Methyl-4-bromo-2-butenoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the butenoic acid moiety allows for addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Hydrogen bromide or chlorine in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-methyl-4-hydroxy-2-butenoic acid or 3-methyl-4-amino-2-butenoic acid can be formed.
Addition Products: Compounds like 3-methyl-4,4-dibromo-2-butenoic acid or 3-methyl-4-chloro-2-butenoic acid.
Oxidation Products: 3-methyl-4-bromo-2-butenoic acid can be oxidized to form 3-methyl-4-bromo-2-butenoic acid derivatives with additional functional groups.
Reduction Products: Reduction can yield 3-methyl-4-bromo-2-butanol.
Applications De Recherche Scientifique
Chemistry: 3-Methyl-4-bromo-2-butenoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving halogenated substrates. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, 3-Methyl-4-bromo-2-butenoic acid is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-bromo-2-butenoic acid involves its interaction with various molecular targets through its functional groups. The bromine atom and the double bond in the butenoic acid moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
3-Methyl-2-butenoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-2-butenoic acid: Lacks the methyl group, affecting its steric and electronic properties.
3-Bromo-2-butenoic acid: The bromine atom is at a different position, leading to different reactivity patterns.
Uniqueness: 3-Methyl-4-bromo-2-butenoic acid is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these groups.
Propriétés
Numéro CAS |
19041-16-8 |
|---|---|
Formule moléculaire |
C5H7BrO2 |
Poids moléculaire |
179.01 g/mol |
Nom IUPAC |
(E)-4-bromo-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C5H7BrO2/c1-4(3-6)2-5(7)8/h2H,3H2,1H3,(H,7,8)/b4-2+ |
Clé InChI |
YULJPXSLWCGOOB-DUXPYHPUSA-N |
SMILES isomérique |
C/C(=C\C(=O)O)/CBr |
SMILES canonique |
CC(=CC(=O)O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


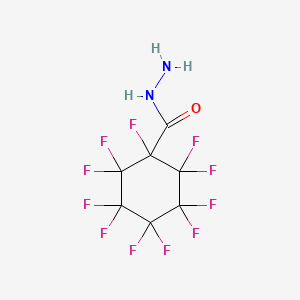
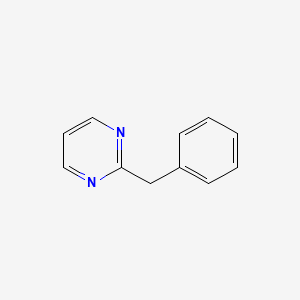
silane](/img/structure/B14149417.png)

![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14149434.png)
![N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B14149439.png)

![1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14149448.png)
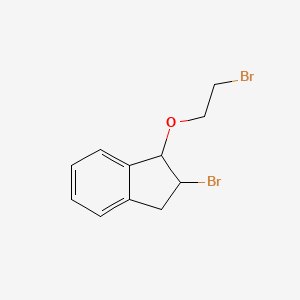
![5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine](/img/structure/B14149461.png)


![6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene](/img/structure/B14149504.png)
